N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride
Overview
Description
N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride is an organic compound that belongs to the class of benzylamines. It is characterized by the presence of a chloro and methoxy group on the benzyl ring, and a methyl group on the other benzyl ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzyl chloride: Similar in structure but lacks the chloro group.
2-chloro-4-methoxybenzyl bromide: Similar but contains a bromine atom instead of a chlorine atom.
Uniqueness
N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride is unique due to the presence of both chloro and methoxy groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-12-3-5-13(6-4-12)10-18-11-14-9-15(17)7-8-16(14)19-2;/h3-9,18H,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVUEIQSJHICOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Cl)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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